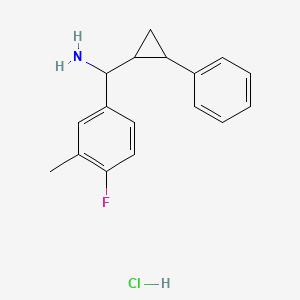
(4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Fluoro-3-methylphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1214361-64-4 . It has a molecular weight of 175.63 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10FN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Neurochemistry and Neurotoxicity
Research on structurally related compounds, such as MDMA (Ecstasy), which shares a phenylisopropylamine core similar to the query compound, has focused on their neurochemical effects and potential neurotoxicity. These studies provide insights into the acute and long-term effects on serotonin levels, which could be relevant for understanding the neurochemical pathways influenced by similar compounds (McKenna & Peroutka, 1990).
Ligands for D2-like Receptors
Compounds with arylcycloalkylamine structures have been evaluated for their binding affinity and selectivity at D2-like receptors, important targets for antipsychotic agents. This research highlights the role of arylalkyl substituents in enhancing receptor affinity and selectivity, which could be applicable to the development of new pharmacological agents (Sikazwe et al., 2009).
Fluorophore Toxicity in Molecular Imaging
The toxicity of fluorophores, including compounds with fluorine substituents, used in molecular imaging has been reviewed, underscoring the importance of evaluating these compounds for safety before administration to patients. This research is relevant for compounds intended for use in diagnostic imaging or as part of imaging probes (Alford et al., 2009).
Fluorescent Chemosensors
Research on 4-methyl-2,6-diformylphenol (DFP)-based compounds, which are used to detect various analytes due to their high selectivity and sensitivity, could provide a framework for the development of chemosensors using structurally similar compounds. These sensors are applicable in detecting metal ions, anions, and neutral molecules (Roy, 2021).
Synthesis and Evaluation of Ligands
The synthesis and evaluation of ligands for receptors based on arylcycloalkylamines highlight the potential for compounds like (4-Fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine hydrochloride to serve as building blocks for new pharmacological agents. This research demonstrates how structural modifications can influence potency and selectivity at target receptors (Sikazwe et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN.ClH/c1-11-9-13(7-8-16(11)18)17(19)15-10-14(15)12-5-3-2-4-6-12;/h2-9,14-15,17H,10,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUMHANYUWPRFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2C3=CC=CC=C3)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-3-methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

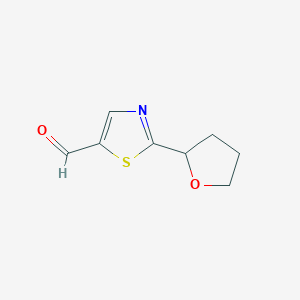
![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)
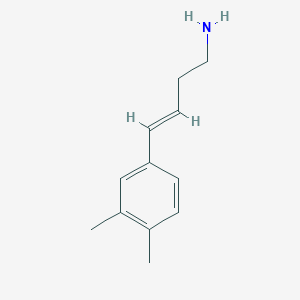
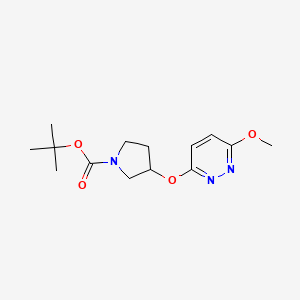

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2390438.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)
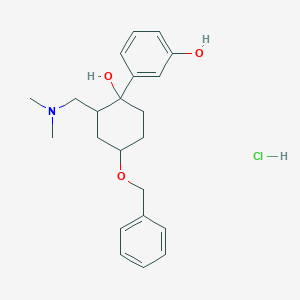
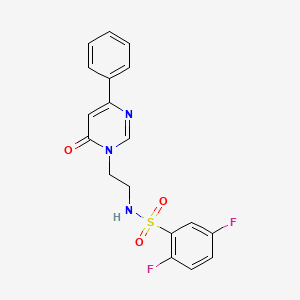
![2-Chloro-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]propan-1-one](/img/structure/B2390443.png)
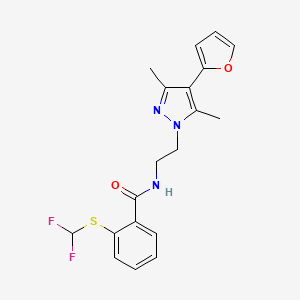
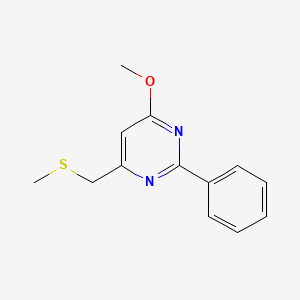

![1,2,3,4,4a,5-Hexahydropyrido[1',2':4,5][1,4]oxazino[2,3-b]quinoxaline](/img/structure/B2390450.png)